(2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Description
(2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system linking two aromatic rings: a 4-bromophenyl group and a 2,4-dimethoxyphenyl group. This compound belongs to a class of molecules studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its structure is defined by the (2E)-configuration, which ensures planarity of the α,β-unsaturated ketone system, influencing both electronic properties and intermolecular interactions .
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,1-2H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLNGYXDLOYYFS-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183209 | |
| Record name | (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1646177-46-9 | |
| Record name | (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1646177-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, or other organometallic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is characterized by a conjugated system that contributes to its biological activity. The presence of bromine and methoxy groups enhances its reactivity and interaction with biological targets. The crystal structure analysis reveals significant dihedral angles between the aromatic rings, which can influence its electronic properties and interactions with other molecules .
Medicinal Chemistry Applications
1. Anticancer Activity
Chalcone derivatives have been extensively studied for their anticancer properties. (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins .
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of breast cancer cells. The results indicated a significant decrease in cell viability at concentrations of 10 µM and above, suggesting a dose-dependent response .
2. Antioxidant Properties
The antioxidant capabilities of this chalcone derivative have been attributed to its ability to scavenge free radicals. Research indicates that it can effectively reduce oxidative stress markers in cellular models, providing a protective effect against oxidative damage .
3. Anti-inflammatory Effects
In addition to its anticancer properties, (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property makes it a candidate for developing treatments for inflammatory diseases .
Material Science Applications
1. Nonlinear Optical Materials
Chalcones are known for their nonlinear optical properties, making them suitable for applications in photonics. The compound has been synthesized and characterized for use in optical devices where light modulation is required. Its ability to exhibit second-order nonlinear optical responses opens avenues for applications in laser technology and telecommunications .
Case Study:
A recent investigation into the nonlinear optical properties of this compound showed promising results with high values of the first hyperpolarizability (), indicating its potential use in frequency conversion processes .
Chemical Reagent Applications
1. Synthesis Intermediate
(2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions and transformations that are essential in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit the activity of certain enzymes involved in inflammatory or cancer pathways.
Modulating signaling pathways: The compound can affect various cellular signaling pathways, leading to changes in cell behavior and function.
Inducing apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, thereby reducing tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Substituent Effects on Molecular Geometry
- Compound A : (2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (from [17])
- Compound B : (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one (from [13])
Crystal Packing and Intermolecular Interactions
- The target compound’s 2,4-dimethoxy groups participate in weaker C-H⋯O hydrogen bonds compared to compounds with hydroxyl or amino groups (e.g., (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one in [4]).
- In contrast, brominated analogs like (2E)-3-(4-bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one exhibit halogen-halogen interactions absent in the target compound .
Physical Properties
Computational and Docking Studies
- Density functional theory (DFT) studies on 1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (from [17]) revealed charge delocalization across the enone system, enhancing stability. The 2,4-dimethoxy substitution in the target compound may further optimize π-π stacking in protein binding pockets .
- Docking simulations for (E)-3-(4-bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one (from [7]) highlighted the importance of methoxy groups in hydrophobic interactions. The target compound’s 2,4-dimethoxy arrangement could improve binding to STAT3 or NF-κB targets .
Biological Activity
The compound (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific chalcone derivative, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The chemical structure of (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is characterized by a propenone group flanked by two aromatic rings: one brominated and the other methoxylated. The molecular formula is with a molecular weight of 317.18 g/mol .
Biological Activity Overview
Chalcones exhibit a wide range of biological activities due to their ability to interact with various cellular targets. The specific biological activities associated with (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one include:
- Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation through multiple mechanisms including cell cycle arrest and modulation of apoptotic pathways .
- Antioxidant Properties : The compound demonstrates antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
- Antimicrobial Effects : Preliminary studies suggest that chalcone derivatives can possess antimicrobial properties, although specific data on this compound's efficacy against pathogens is limited .
The biological mechanisms through which (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one exerts its effects include:
- Induction of Apoptosis : The compound has been reported to activate both intrinsic and extrinsic apoptotic pathways. It increases the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Arrest : Research indicates that this chalcone derivative can cause cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation .
- Reactive Oxygen Species (ROS) Production : The generation of ROS is linked to the compound's ability to induce apoptosis in cancer cells by disrupting mitochondrial function .
Case Studies
Several studies have explored the biological activity of (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one:
- In Vitro Studies : A study demonstrated that the compound exhibited an IC50 value ranging from 9.76 to 40.83 µM against various cancer cell lines, indicating potent antiproliferative activity .
- Mechanistic Insights : Another study provided insights into the molecular mechanisms by which this chalcone derivative induces apoptosis through modulation of p53 signaling pathways and inhibition of NF-kB activity .
- Comparative Analysis : A comparative study highlighted that similar chalcone derivatives showed varied biological activities based on structural modifications, emphasizing the importance of substituents in determining efficacy .
Data Table: Summary of Biological Activities
Q & A
Q. What is the standard protocol for synthesizing (2E)-1-(4-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, and how are reaction conditions optimized?
Methodological Answer: The synthesis employs Claisen-Schmidt condensation between 4-bromoacetophenone and 2,4-dimethoxybenzaldehyde under alkaline conditions. Ethanol is preferred for its polarity and miscibility with aqueous bases. A 20% KOH solution is added dropwise to the ethanolic mixture at room temperature, followed by stirring for 4–6 hours. Key optimizations include:
Q. Table 1: Representative Synthesis Conditions
| Component | Quantity (mmol) | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromoacetophenone | 10 | Ethanol | 20% KOH | 4 | 65–75 |
| 2,4-Dimethoxybenzaldehyde | 10 | Ethanol | 20% KOH | 4 | 65–75 |
Q. Which spectroscopic techniques are essential for confirming the E-configuration and structural integrity?
Methodological Answer:
- Single-crystal XRD : Determines dihedral angles (C1-C2-C3-C4 ≈ 180°) and validates the E-configuration .
- ¹H NMR : Trans coupling constant (J = 12–16 Hz) between α and β protons of the enone system.
- FT-IR : Stretching frequencies for C=O (1680–1700 cm⁻¹) and conjugated C=C (1600–1620 cm⁻¹) .
- UV-Vis : λmax at 300–320 nm (π→π* transition), corroborated by TD-DFT calculations .
Q. What methodological precautions ensure reliable antimicrobial activity assays?
Methodological Answer:
- Strain selection : Use ATCC-standard strains (E. coli ATCC 25922, S. aureus ATCC 29213).
- Concentration gradient : Test 6–8 concentrations (1–256 µg/mL) in Mueller-Hinton broth via microdilution.
- Controls : Include ciprofloxacin (bacteria) and amphotericin B (fungi). Solvent controls (DMSO ≤1%) are mandatory .
Q. What recrystallization techniques yield high-purity crystals for X-ray diffraction?
Methodological Answer:
- Solvent pair method : Dissolve in hot ethanol, add hexane until cloudiness appears.
- Slow evaporation : Use sealed containers with pinholes (0.2–0.5 mL/day evaporation rate).
- Temperature gradient : Cool from 50°C to 4°C at 2°C/hour to favor nucleation .
Advanced Questions
Q. How do substituents (bromo and dimethoxy groups) influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Bromo group : Lowers HOMO energy (-6.2 eV vs. -5.8 eV in analogs), increasing electrophilicity (ω = 3.8 eV) .
- Methoxy groups : Raise LUMO energy (-1.9 eV vs. -2.3 eV), narrowing the HOMO-LUMO gap (4.3 eV vs. 4.9 eV) .
- Reactivity : Bromo facilitates nucleophilic substitution; methoxy stabilizes radical intermediates in photochemical reactions .
Q. What computational strategies resolve discrepancies between experimental and theoretical UV-Vis spectra?
Methodological Answer:
Q. How is non-merohedral twinning addressed in crystallographic studies of halogenated chalcones?
Methodological Answer:
Q. How do HOMO-LUMO energies derived from DFT correlate with experimental chemical stability?
Methodological Answer:
Q. Table 2: DFT-Derived Reactivity Parameters
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.2 | Oxidizability |
| LUMO Energy | -1.9 | Reducibility |
| HOMO-LUMO Gap | 4.3 | Kinetic stability |
| Electrophilicity Index (ω) | 3.8 | Reactivity in polar reactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
